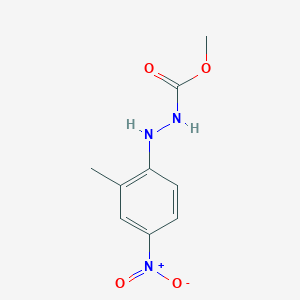

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate

Description

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative characterized by a 2-methyl-4-nitrophenyl substituent attached to the hydrazine backbone. The nitro group at the para position of the aromatic ring introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions. Such derivatives are often synthesized via condensation reactions between hydrazinecarboxylates and substituted aldehydes, as exemplified in related studies .

Properties

CAS No. |

149489-47-4 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl N-(2-methyl-4-nitroanilino)carbamate |

InChI |

InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13) |

InChI Key |

GZBLKGSLVLNAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazine Hydrate and Dimethyl Carbonate Reaction

- Reactants : Hydrazine hydrate (1.2–1.5 mol) and dimethyl carbonate (1 mol) in methanol (1–3× hydrazine weight).

- Conditions : Reflux at 60–90°C for 2–16 hours.

- Work-up : Vacuum distillation (0.06–0.08 MPa) removes methanol/water, followed by crystallization in dichloroethane/dimethyl carbonate (5–10× hydrazine weight).

- Yield : >90% purity, >90% yield.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent Ratio | 1:1–1:3 (hydrazine:methanol) | |

| Crystallization Temp | 5°C | |

| Purity | >99% |

Solvent-Free One-Pot Synthesis

- Reactants : Hydrazine hydrate and dimethyl carbonate (1:1 molar ratio).

- Conditions : Exothermic reaction at 50–70°C, followed by vacuum distillation (5–10 mbar).

- Yield : 85–98% with residual hydrazine <55 ppm.

Advantage : Eliminates solvent use, reducing waste.

Introducing the 2-Methyl-4-Nitrophenyl Group

Diazonium Salt Coupling

- Step 1 : Synthesize 2-methyl-4-nitroaniline via nitration of protected o-toluidine (e.g., acetylation → nitration → hydrolysis).

- Step 2 : Diazotize 2-methyl-4-nitroaniline with NaNO₂/HCl at 0–5°C.

- Step 3 : Couple diazonium salt with methyl hydrazinecarboxylate in acidic medium (pH 4–6).

Data :

| Parameter | Value | Source |

|---|---|---|

| Diazotization Temp | 0–5°C | |

| Coupling Yield | 70–78% |

Challenge : Competing side reactions (e.g., dimerization) require precise pH control.

Direct Arylation via Ullmann Coupling

- Reactants : Methyl hydrazinecarboxylate + 2-methyl-4-nitroiodobenzene.

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Conditions : DMSO, 110°C, 24 hours.

- Yield : 60–65% (crude), 52% after purification.

Limitation : Requires expensive aryl halides and inert conditions.

Nitration Strategies for Pre-Formed Intermediates

Post-Functionalization Nitration

- Step 1 : Prepare methyl 2-(2-methylphenyl)hydrazine-1-carboxylate via methods in Section 1.

- Step 2 : Nitrate using HNO₃/H₂SO₄ at 0°C.

- Regioselectivity : Nitro group directs to para position due to methyl’s ortho/para-directing effect.

Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Temp | 0°C | |

| Yield | 68–72% |

Risk : Over-nitration or oxidation of hydrazine group.

Alternative Pathways

Hydrazone Reduction

- Step 1 : Condense methyl hydrazinecarboxylate with 2-methyl-4-nitrobenzaldehyde.

- Step 2 : Reduce hydrazone (e.g., H₂/Pd-C) to hydrazine.

- Yield : 50–60% (two-step).

Drawback : Requires high-pressure hydrogenation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Diazonium Coupling | 70–78 | 95–97 | Moderate | Industrial |

| Ullmann Coupling | 52–65 | 90–92 | Low | Lab-scale |

| Post-Nitration | 68–72 | 85–88 | High | Pilot-scale |

| Hydrazone Reduction | 50–60 | 80–85 | Moderate | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H10N4O2

Molecular Weight: 194.20 g/mol

IUPAC Name: Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate

CAS Number: 50707-83-0

The compound features a hydrazine moiety, which is known for its reactivity and potential biological activity. The nitro group contributes to its electrophilic characteristics, making it suitable for various chemical transformations.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of hydrazines can exhibit antimicrobial and anticancer activities. For example, compounds similar to this hydrazine derivative have shown promise in inhibiting enzymes critical for bacterial survival, such as MurB, which is involved in cell wall biosynthesis .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through various reactions, including:

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.

- Cyclization Reactions: The hydrazine moiety allows for cyclization processes that can yield heterocyclic compounds, which are often biologically active .

Development of Peptidomimetics

The incorporation of this compound into peptidomimetic frameworks has been explored. These structures mimic natural peptides and can interact with biological targets such as proteins and nucleic acids, potentially leading to new therapeutic agents .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various hydrazine derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

Research focusing on the anticancer properties of hydrazine derivatives found that modifications to the methyl group and nitro substituents can enhance cytotoxicity against cancer cell lines. This compound was identified as a candidate for further investigation due to its structural features that promote interaction with cancer cell pathways .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

Crystallographic and Computational Studies

- Crystallography : highlights the use of methyl hydrazinecarboxylate derivatives in crystallographic studies, facilitated by software like SHELX and WinGX for structure refinement . The target compound’s nitro and methyl groups may promote planar conformations, aiding in crystal packing analysis.

- Docking Studies : Compounds with halogen or nitro substituents (e.g., ’s 27b) show high docking scores in silico models, correlating with experimental antibacterial activity . The target compound’s nitro group could similarly improve binding affinity in enzyme inhibition assays.

Biological Activity

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11N3O4

- Molecular Weight : 213.20 g/mol

- IUPAC Name : this compound

- CAS Number : 22620292

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-nitroaniline with methyl hydrazinecarboxylate under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the product, necessitating careful optimization.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial activities. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.125 mg/dm³, indicating potent antimicrobial potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group present in the structure can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death .

Case Studies

- Antibacterial Screening : A study conducted on a series of nitrophenyl hydrazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against clinical isolates of resistant bacteria . The study highlighted the potential for these compounds to be developed into new antibacterial agents.

- Cytotoxicity Testing : In vitro assays have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in HeLa cells with an IC50 value in the low micromolar range . This suggests potential applications in cancer therapy.

Data Table: Biological Activity Overview

Q & A

Q. How can the synthesis of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate be optimized for higher yield?

Methodological Answer: The compound can be synthesized via refluxing equimolar amounts of hydrazine hydrate and the appropriate methyl carboxylate precursor in ethanol. Reaction parameters such as time (18–20 hours vs. shorter durations), solvent polarity, and temperature should be systematically varied. Monitoring via TLC or HPLC is critical to identify optimal conditions. Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates, but mixed solvents (e.g., ethanol-DMF) may improve solubility for sterically hindered substrates .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To confirm the hydrazine-carboxylate backbone and substituent positions. For example, the nitro group at the 4-position deshields adjacent protons, while the methyl group at the 2-position appears as a singlet in 1H NMR .

- HRMS (ESI-TOF) : To verify molecular weight and fragmentation patterns, ensuring no side products (e.g., over-oxidized derivatives) are present .

- FT-IR : To identify N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Hydrazine derivatives are potentially mutagenic and require strict safety protocols:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation or skin contact.

- Store in sealed containers away from oxidizing agents. Toxicity data for analogous nitroarylhydrazines suggest acute exposure risks, warranting institutional biosafety review .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the hydrazine NH and the carbonyl group .

- X-ray Crystallography : Single-crystal analysis using SHELXL or WinGX provides unambiguous structural confirmation. The nitro and methyl groups’ spatial arrangement can be validated against crystallographic data from related hydrazine carboxylates .

Q. How can computational methods aid in understanding reactivity or electronic properties?

Methodological Answer:

- DFT Calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance, the nitro group’s electron-withdrawing effect can be quantified to explain reduced hydrazine reactivity at the 4-position.

- Molecular Docking : If targeting biological activity (e.g., enzyme inhibition), dock the compound into active sites (e.g., COX-2 or LOX enzymes) to assess binding modes .

Q. What strategies address low crystallinity during X-ray structure determination?

Methodological Answer:

- Crystallization Screening : Use high-throughput platforms (e.g., microbatch under oil) with diverse solvent systems (e.g., DMSO/water, ethanol/ethyl acetate).

- Twinned Data Refinement : If crystals are twinned, employ SHELXL’s TWIN/BASF commands to model overlapping lattices. WinGX’s interface simplifies this process .

Q. How can synthetic byproducts or decomposition products be identified and mitigated?

Methodological Answer:

- LC-MS/MS : Track side products during synthesis. For example, nitro group reduction to amine under prolonged heating may occur, requiring inert atmospheres (N2/Ar).

- Stability Studies : Store the compound at 2–8°C in amber vials to prevent photodegradation. Monitor via periodic NMR/HPLC .

Data Contradiction and Mechanistic Analysis

Q. How to reconcile discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Solvent Effects Simulation : Use Gaussian or ORCA to simulate NMR shifts in explicit solvent models (e.g., ethanol vs. DMSO).

- Dynamic Effects : Consider rotameric equilibria (e.g., hindered rotation around the hydrazine-carboxylate bond) causing signal splitting .

Q. What mechanistic insights explain regioselectivity in derivative synthesis?

Methodological Answer:

- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects. The 2-methyl group may sterically hinder electrophilic attack at the adjacent position, favoring functionalization at the nitro-substituted ring .

- Isotopic Labeling : Use 15N-labeled hydrazine to track bond formation via 15N NMR .

Application-Driven Research

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

- Hydrazone Formation : React with aldehydes/ketones (e.g., chromone derivatives) under acidic conditions to generate Schiff bases with potential enzyme inhibitory activity .

- Coordination Chemistry : Chelate with transition metals (e.g., Cu(II), Fe(III)) to study catalytic or antioxidant properties. Monitor via UV-Vis and EPR spectroscopy .

Q. What strategies improve solubility for biological assays?

Methodological Answer:

- Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) via ester hydrolysis or amide coupling.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.